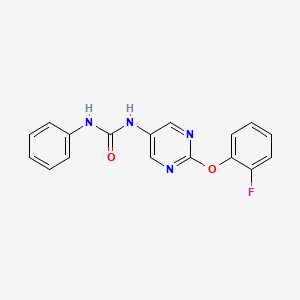

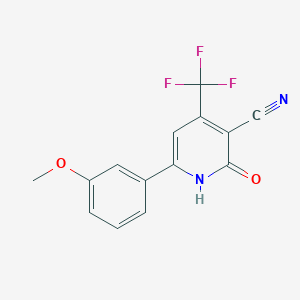

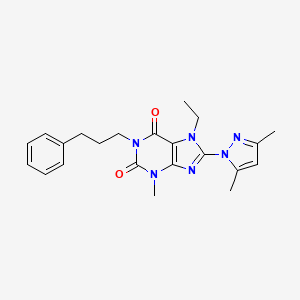

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative has been found to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments.

科学的研究の応用

Synthetic Applications

Protection of Alcohols as Ethers

Chlorotetrahydrofuran (2-Cl-THF) is utilized to protect alcohols, phenols, acids, and other functional groups as tetrahydro-2-furanyl derivatives. This method provides a general procedure for protecting the hydroxyl function, with the THF group being removable by acid catalyzed hydrolysis or methanol reaction. This application underscores the versatility of furan derivatives in synthetic chemistry (Kruse et al., 2010).

Novel Pyridine and Naphthyridine Derivatives Synthesis

Formation of Naphthyridine Derivatives

Furan and thiophene derivatives can undergo dimerization and react with urea derivatives to form novel pyrimido[4,5-H][1,6]naphthyridine derivatives. This highlights the role of furan and thiophene in the synthesis of complex nitrogen-containing heterocycles, which have potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2010).

Mechanism of Metabolic Cleavage

Study on Furan Ring Cleavage

Research on the metabolic cleavage of furan rings in hypolipidemic agents demonstrates the complex metabolic pathways involved in the biotransformation of furan-containing compounds. This knowledge is crucial for drug development and toxicological assessments, as it provides insight into how furan derivatives are metabolized in the body (Kobayashi et al., 1987).

Dye-Sensitized Solar Cells

Performance of Phenothiazine-Based Solar Cells

The effect of different conjugated linkers, including furan, on the performance of dye-sensitized solar cells is studied. Compounds with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating the potential of furan derivatives in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).

特性

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUKWPGMFGNGEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)